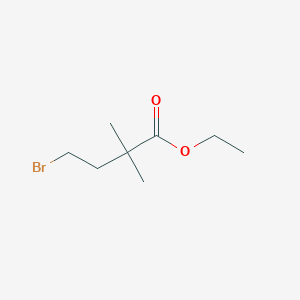

Ethyl 4-bromo-2,2-dimethylbutanoate

Description

General Significance of Bromoesters as Synthetic Intermediates and Building Blocks

Bromoesters are a class of organic compounds that feature both a bromine atom and an ester functional group. Their importance in organic synthesis stems from the reactivity of the carbon-bromine bond, which allows for a wide range of chemical transformations. The bromine atom serves as a good leaving group, making bromoesters valuable substrates for nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.

Furthermore, bromoesters are utilized in a variety of synthetic applications, including the construction of complex molecular frameworks found in pharmaceuticals, agrochemicals, and materials science. ontosight.ai Their versatility makes them indispensable tools for chemists in both academic and industrial research settings. The reactivity of bromoesters is influenced by the position of the bromine atom relative to the ester group, with α-bromoesters and ω-bromoesters exhibiting distinct chemical behaviors.

Contextualization of Ethyl 4-bromo-2,2-dimethylbutanoate within Bromoester Chemistry

Ethyl 4-bromo-2,2-dimethylbutanoate is a ω-bromoester, meaning the bromine atom is located at the terminus of the carbon chain, away from the ester group. This structural arrangement minimizes the electronic influence of the ester on the carbon-bromine bond, making it behave similarly to a primary alkyl bromide. The presence of two methyl groups at the α-position (carbon 2) introduces steric hindrance, which can influence its reactivity in certain reactions.

This compound serves as a valuable building block in organic synthesis. For instance, it is a key intermediate in the synthesis of bempedoic acid, a drug used to treat high cholesterol. chemicalbook.com In this synthesis, the bromine atom of ethyl 4-bromo-2,2-dimethylbutanoate is displaced by a nucleophile in an alkylation reaction, demonstrating the utility of its bromoester functionality. chemicalbook.com

Historical Development of Bromination Methodologies Relevant to Butanoate Esters

The introduction of a bromine atom into a molecule, known as bromination, is a fundamental transformation in organic chemistry. nih.gov Historically, various methods have been developed for the bromination of esters, including butanoate esters.

One of the earliest and most direct methods involves the use of elemental bromine (Br₂). However, this method can sometimes lack selectivity and produce hazardous byproducts. nih.gov To address these issues, alternative brominating agents have been developed. For example, N-bromosuccinimide (NBS) is a milder and more selective reagent for allylic and benzylic bromination, as well as for the bromination of carbonyl compounds.

A significant advancement in the synthesis of bromoesters from carboxylic acids is the Hunsdiecker reaction. wikipedia.org This reaction involves the treatment of the silver salt of a carboxylic acid with bromine to yield an organic halide with one less carbon atom. wikipedia.org A modification of this reaction, known as the Cristol-Firth modification, uses mercuric oxide and bromine. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-bromo-2,2-dimethylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c1-4-11-7(10)8(2,3)5-6-9/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFZDWOTKJPFNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561420 | |

| Record name | Ethyl 4-bromo-2,2-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61404-40-8 | |

| Record name | Ethyl 4-bromo-2,2-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of Ethyl 4 Bromo 2,2 Dimethylbutanoate Analogues

Nucleophilic Substitution Reactions

The carbon-bromine bond in bromoalkanoate esters is susceptible to attack by nucleophiles, leading to either intramolecular or intermolecular substitution products.

Intramolecular Cyclization Pathways

Analogues of ethyl 4-bromo-2,2-dimethylbutanoate, particularly γ- and δ-haloesters, can undergo intramolecular cyclization to form lactones. For instance, γ-butyrolactone can be synthesized from ethyl γ-bromobutyrate. orgsyn.org This type of reaction often proceeds via an intramolecular SN2 mechanism, where the carbonyl oxygen of the ester acts as an internal nucleophile. The rate and facility of these cyclizations are influenced by the chain length, substitution pattern, and the nature of the base used.

In related systems, such as substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, intramolecular cyclization can be induced, for example by using propionic anhydride, to yield N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazide. urfu.ru Similarly, derivatives of 4-aminobutyric acid can undergo intramolecular cyclization to form γ-lactams, a reaction that is being explored for its potential in self-immolative spacers. rsc.orgrsc.org The cyclization of interlocked fumaramides to produce β-lactams has also been studied, where the reaction is sensitive to electronic effects of substituents on both the macrocycle and the thread. nih.gov

A study on the photocatalytic intramolecular radical cyclization of N-allyl(propargyl)-2-bromo-2,2-difluoro-N-arylacetamide demonstrates a metal-free method to synthesize 4-substituted 3,3-difluoro-γ-lactams. rsc.org This process involves a cascade of radical-type cyclization and hydrogen atom transfer.

Intermolecular Substitution with Heteroatom Nucleophiles

Bromoalkanoate esters readily react with various heteroatom nucleophiles in intermolecular substitution reactions.

Nitrogen Nucleophiles: Ethyl 4-bromobutyrate, an analogue of the title compound, reacts with nitrogen nucleophiles. For example, it has been used in the synthesis of haptens for enzyme-linked immunosorbent assays (ELISA) by reacting with the secondary amine or amide groups of molecules like zilpaterol (B38607). chemicalbook.com In this case, the reaction involves the displacement of the bromide by one of the nitrogen atoms in the zilpaterol molecule. chemicalbook.com

Sulfur Nucleophiles: Sulfur nucleophiles, which are generally more potent than their oxygen counterparts, also react with bromoesters. libretexts.org Thiolate anions are excellent nucleophiles in SN2 reactions with alkyl halides. libretexts.orgmsu.edu For instance, the reaction of an alkyl bromide with sodium methane (B114726) thiolate can produce a thioether. youtube.com Neutral sulfur nucleophiles, such as boryl sulfides and N-borylthioamides, have been shown to react with primary bromides to give high yields of the corresponding thioethers. nih.gov In the context of phosphate (B84403) esters, sulfur substitution in the nucleophilic position can lead to an attack at the beta-carbon, forming a thiirane. nih.gov

Carbonyl Chemistry and Ester Transformations

The ester functional group in ethyl 4-bromo-2,2-dimethylbutanoate analogues provides a site for a range of carbonyl-focused reactions.

Reformatsky Reaction and β-Hydroxy Ester Formation

The Reformatsky reaction is a key transformation for α-bromoesters, which are structural isomers of the title compound. This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to produce a β-hydroxy ester. pw.liveyoutube.comquora.combyjus.com The reaction proceeds through the formation of an organozinc reagent, often called a Reformatsky enolate. wikipedia.orgnrochemistry.com This enolate is less reactive than lithium enolates or Grignard reagents, which prevents it from reacting with the ester group. wikipedia.org

The mechanism involves the oxidative addition of zinc to the carbon-halogen bond of the α-haloester, forming a zinc enolate. byjus.comwikipedia.org This enolate then adds to the carbonyl group of the aldehyde or ketone via a six-membered chair-like transition state, and subsequent acidic workup yields the β-hydroxy ester. wikipedia.orgnrochemistry.com The reaction has been shown to be effective with a wide range of aldehydes and ketones and can even be performed enantioselectively using chiral ligands. beilstein-journals.orgthermofisher.com

| Reactants | Product | Key Features |

| Aldehyde/Ketone + α-Bromoester + Zinc | β-Hydroxy Ester | Forms a new C-C bond; creates a β-hydroxy ester functionality. pw.liveyoutube.com |

| Ethyl bromoacetate (B1195939) + Aldehydes + Zinc | Chiral β-Hydroxy Esters | Can be made diastereoselective or enantioselective with chiral auxiliaries or ligands. beilstein-journals.org |

| Isatin-derived N-sulfinyl ketimines + Ethyl bromoacetate + Zinc/CuCl | Chiral {3[(N-tert-butylsulfinyl)amino]-2-oxoindolin-3-yl}acetates | Aza-Reformatsky reaction to form products with a quaternary stereocenter. beilstein-journals.org |

Wittig Reactions with α-Bromoesters for Unsaturated Systems

α-Bromoesters are valuable precursors for the synthesis of α,β-unsaturated esters via the Wittig reaction. mdpi.com In a typical procedure, an α-bromoester is reacted with triphenylphosphine (B44618) to form a phosphonium (B103445) salt. This salt is then deprotonated with a base to generate a stabilized ylide, which subsequently reacts with an aldehyde or ketone to yield an α,β-unsaturated ester. mdpi.comacs.orgorganic-chemistry.orgresearchgate.net

Research has shown that this reaction can be performed efficiently in a one-pot manner by mixing an aldehyde, an α-bromoester, and triphenylphosphine in an aqueous sodium bicarbonate solution. acs.orgresearchgate.netnih.govresearchgate.net This method often results in high yields (up to 99%) and high E-selectivity (up to 98%). acs.orgresearchgate.netnih.gov The use of water as a solvent is not only environmentally friendly but can also accelerate the reaction rate. organic-chemistry.orgnih.gov

| Reactants | Product | Reaction Conditions | Yield/Selectivity |

| Aldehydes + α-Bromoesters + Triphenylphosphine | α,β-Unsaturated Esters | Aqueous NaHCO₃, 20°C | Up to 99% yield, up to 98% E-selectivity. acs.orgresearchgate.net |

| Alcohols + NBS + (Carboethoxymethylene)triphenylphosphorane + MnO₂ | (Z)-α-Bromo-α,β-unsaturated esters | CH₂Cl₂, sonication | Good to excellent yields. mdpi.com |

| tert-Butyl α-(trimethylsilyl)-α-bromoacetate + Carbonyl compounds | α-Bromo-α,β-unsaturated esters | - | - |

Alkylation Reactions of Carboxylate Enolates

The α-protons of esters can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. youtube.comorganicchemistrydata.org These enolates are potent nucleophiles and can be alkylated by reacting them with alkyl halides in an SN2 reaction. libretexts.orgfiveable.melibretexts.orglibretexts.org This reaction results in the formation of a new carbon-carbon bond at the α-position of the ester. libretexts.orgfiveable.me

For this reaction to be successful, a strong base is typically required to ensure complete formation of the enolate, thus preventing side reactions like self-condensation. organicchemistrydata.orglibretexts.org The alkylating agents are usually primary alkyl halides, as tertiary halides tend to undergo elimination. libretexts.orglibretexts.org This method is fundamental in organic synthesis for building more complex carbon skeletons. fiveable.melibretexts.org The malonic ester synthesis is a classic example that utilizes the alkylation of the enolate of diethyl malonate to produce substituted carboxylic acids. libretexts.orglibretexts.org Similarly, ketone and carboxylate enolates can be alkylated with reagents like benzyl (B1604629) bromomethyl sulphide to synthesize α-methylene ketones and carboxylic acids after a subsequent elimination step. rsc.org

| Enolate Source | Alkylating Agent | Product | Key Considerations |

| Ketones, Esters | Primary Alkyl Halides | α-Alkylated Ketone/Ester | Requires a strong, non-nucleophilic base (e.g., LDA). organicchemistrydata.orglibretexts.orgfiveable.me |

| Diethyl Malonate | Alkyl Halide | Substituted Carboxylic Acid (after hydrolysis and decarboxylation) | Classic named reaction for carbon chain extension. libretexts.orglibretexts.org |

| Ketone/Carboxylate Enolates | Benzyl Bromomethyl Sulphide | α-Methylene Ketone/Carboxylic Acid | Involves a subsequent sulphoxide elimination step. rsc.org |

Grignard Reagent Reactivity with Ester Functionality

The reaction between an ester and a Grignard reagent is a fundamental transformation in organic synthesis for the formation of alcohols. byjus.comjove.com Grignard reagents, with the general formula RMgX, are potent nucleophiles due to the polarized carbon-magnesium bond, which imparts carbanionic character to the organic group. byjus.com This high reactivity allows them to readily attack electrophilic centers, such as the carbonyl carbon of an ester.

The mechanism involves a two-stage process. chemistrysteps.com Initially, the Grignard reagent performs a nucleophilic attack on the ester's carbonyl carbon. jove.com This addition leads to the formation of a tetrahedral intermediate. jove.com This intermediate is unstable and collapses, expelling the alkoxy group (-OR') as a leaving group to form a ketone. jove.com

Crucially, the reaction does not typically stop at the ketone stage. jove.com Ketones are generally more reactive towards nucleophilic attack than esters. jove.comchemistrysteps.com Consequently, a second equivalent of the Grignard reagent rapidly attacks the newly formed ketone. libretexts.org This second nucleophilic addition results in a new tetrahedral alkoxide intermediate. jove.com Finally, an acidic workup is performed to protonate the alkoxide, yielding a tertiary alcohol where two of the alkyl groups originate from the Grignard reagent. byjus.comjove.comlibretexts.org An exception is the reaction with formate (B1220265) esters, which yields secondary alcohols. jove.com

Table 1: Reactivity of Grignard Reagents with Esters

| Reactant 1 | Reactant 2 | Key Intermediate | Final Product (after workup) | Notes |

|---|---|---|---|---|

| Ester (R'COOR") | 2 equiv. Grignard Reagent (RMgX) | Ketone (R'COR) | Tertiary Alcohol (R'R₂COH) | Two identical groups from the Grignard reagent are added. jove.commasterorganicchemistry.com |

| Formate Ester (HCOOR") | 2 equiv. Grignard Reagent (RMgX) | Aldehyde (RCHO) | Secondary Alcohol (R₂CHOH) | Yields a secondary alcohol. jove.com |

Radical Reactions and Additions

Free-Radical Addition to Alkenes

Free-radical addition provides an alternative pathway for the functionalization of alkenes, often with regioselectivity opposite to that of electrophilic additions (anti-Markovnikov addition). pharmaguideline.comwikipedia.org This type of reaction, particularly the addition of hydrogen bromide, is often initiated by the presence of peroxides and is known as the Kharasch effect. pharmaguideline.commasterorganicchemistry.com

The mechanism proceeds via a radical chain reaction involving three main stages: initiation, propagation, and termination. wikipedia.orgorgoreview.com

Initiation: The reaction is initiated by the homolytic cleavage of a weak bond in an initiator, such as a peroxide, by heat or light. wikipedia.orgorgoreview.com The resulting radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). libretexts.org

Propagation: The bromine radical adds to the double bond of the alkene. This addition is regioselective, occurring at the less substituted carbon to form the more stable, more substituted alkyl radical. wikipedia.orgmasterorganicchemistry.comlibretexts.org This newly formed carbon-centered radical then abstracts a hydrogen atom from another molecule of HBr, yielding the anti-Markovnikov alkyl bromide product and regenerating a bromine radical, which continues the chain reaction. pharmaguideline.comlibretexts.org

Termination: The chain reaction concludes when two radicals combine to form a non-radical species. orgoreview.com

This process is highly effective for HBr, but not for other hydrogen halides like HCl or HI, as one of the propagation steps becomes energetically unfavorable. libretexts.org A significant application of free-radical addition is in the polymerization of alkenes. pharmaguideline.comlibretexts.org Modern methods, such as Atom Transfer Radical Addition (ATRA), utilize photocatalysts or transition metal complexes to generate radicals from haloalkanes and add them across alkenes in an atom-economical fashion. mdpi.comnih.govnih.gov These catalyzed reactions offer greater control and a broader scope for synthesizing complex molecules, including those containing bromine. rsc.orgrsc.org

Table 2: General Steps in Free-Radical Addition of HBr to an Alkene

| Stage | Description | Example Reactants | Example Products |

|---|---|---|---|

| Initiation | Formation of a bromine radical from HBr, typically initiated by peroxides (ROOR). orgoreview.comlibretexts.org | ROOR, HBr | RO•, Br• |

| Propagation | Addition of the bromine radical to the alkene to form a stable alkyl radical, followed by hydrogen abstraction from HBr. wikipedia.orglibretexts.org | Alkene, Br•, HBr | Alkyl radical, Alkyl bromide, Br• |

| Termination | Combination of any two radical species to end the chain reaction. orgoreview.com | Br•, Alkyl radical | Dibromine, Dimerized alkyl, Alkyl bromide |

Dirhodium-Catalyzed C-H Insertion Reactions Involving Brominated Ligands

Dirhodium(II) tetracarboxylates are highly effective catalysts for reactions involving metal carbene intermediates, including C–H insertion reactions. nih.govnih.gov These "paddlewheel" complexes feature two rhodium atoms bridged by four carboxylate ligands, with two axial sites available for coordination. chemrxiv.orgcaltech.edu The nature of the ligands surrounding the dirhodium core significantly influences the catalyst's reactivity and selectivity. nih.gov

In the context of analogues of ethyl 4-bromo-2,2-dimethylbutanoate, the focus shifts to how brominated ligands on the dirhodium catalyst can direct C-H functionalization. Chiral dirhodium catalysts, particularly those with carboxamidate or carboxylate ligands, can achieve high levels of stereoselectivity in intramolecular C-H insertion reactions. nih.govumich.edunih.gov The strategic placement of substituents on these ligands, including bromine atoms, can create a specific steric and electronic environment around the active site.

For instance, research has shown that bromo-substituents on calix jove.comarene-based ligands can be positioned near the axial coordination sites of the rhodium atoms. acs.org This positioning can steer the catalytic transformation without blocking the active site. acs.org Similarly, the synthesis of D₄-symmetric dirhodium tetrakis(binaphthylphosphate) catalysts has involved the selective bromination of the ligand backbone to introduce other functional groups via subsequent reactions like Suzuki couplings. acs.org These modifications allow for fine-tuning of the catalyst's steric demands, enabling site-selective C-H functionalization at specific, otherwise unactivated, C-H bonds. nih.govacs.org The catalyst essentially controls where the reaction occurs, overriding the inherent reactivity of the substrate. nih.gov

Decarboxylation and Related Transformations

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). For esters, this transformation typically requires prior hydrolysis to the corresponding carboxylic acid, followed by heating. However, specific types of esters can undergo decarboxylation under certain conditions, a reaction often referred to as dealkoxycarbonylation.

A notable example is the Krapcho decarboxylation, which is particularly effective for esters that have an electron-withdrawing group (EWG) at the β-position, such as β-keto esters, malonic esters, α-cyanoesters, or α-sulfonyl esters. wikipedia.orgwikipedia-on-ipfs.org The reaction is typically carried out by heating the ester in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), often with the addition of a salt such as lithium chloride or sodium cyanide. wikipedia.orgstackexchange.com

The mechanism involves the nucleophilic attack of a halide anion (e.g., Cl⁻) on the alkyl group of the ester in an SN2 fashion. wikipedia.orgstackexchange.com This step is most efficient for methyl esters. wikipedia.orgwikipedia.org The attack results in the cleavage of the alkyl-oxygen bond, forming an alkyl halide and a carboxylate anion. This intermediate then loses CO₂ to generate a carbanion, which is subsequently protonated by a trace amount of water in the solvent to give the final product. wikipedia.org A key advantage of the Krapcho reaction is its ability to selectively cleave one ester group in a diester, such as a malonic ester, without affecting the other. wikipedia.orgwikipedia-on-ipfs.org

While ethyl 4-bromo-2,2-dimethylbutanoate itself does not have a β-EWG required for a standard Krapcho reaction, related transformations involving bromo-substituted esters are known. For instance, the Hunsdiecker reaction involves the reaction of silver salts of carboxylic acids with bromine to produce an organic halide with one less carbon atom, proceeding through a radical decarboxylation mechanism. wikipedia.org This has been applied to prepare ω-bromo esters. wikipedia.org

Table 3: Comparison of Decarboxylation-Related Reactions

| Reaction | Substrate Requirement | Key Reagents | Key Intermediate | Primary Product |

|---|---|---|---|---|

| Krapcho Decarboxylation | Ester with β-electron-withdrawing group. wikipedia.orgwikipedia-on-ipfs.org | Halide salt (e.g., LiCl, NaCN), polar aprotic solvent (e.g., DMSO), heat. wikipedia.orgstackexchange.com | Carboxylate anion, then a carbanion. wikipedia.org | Decarboxylated product (e.g., ketone from β-keto ester). |

| Hunsdiecker Reaction | Silver salt of a carboxylic acid. wikipedia.org | Bromine (Br₂). wikipedia.org | Acyl hypobromite, radical species. wikipedia.org | Bromoalkane (one carbon shorter). wikipedia.org |

| Malonic Ester Synthesis | Malonic ester alkylated with an alkyl halide. libretexts.orgyoutube.com | Base (e.g., NaOEt), then acid and heat. libretexts.org | Dicarboxylic acid. libretexts.org | Substituted carboxylic acid. |

Synthetic Applications and Building Block Utility of Ethyl 4 Bromo 2,2 Dimethylbutanoate

Role in the Synthesis of Complex Organic Molecules

The dual functionality of ethyl 4-bromo-2,2-dimethylbutanoate allows it to serve as a key precursor for a variety of more elaborate structures, including substituted acids and heterocyclic systems. Its utility is particularly noted in synthetic pathways that require the introduction of a substituted, four-carbon chain.

Ethyl 4-bromo-2,2-dimethylbutanoate is employed as a precursor for creating substituted butanoic acid frameworks. The ester can be hydrolyzed to the corresponding carboxylic acid, while the bromide allows for nucleophilic substitution or organometallic coupling reactions. Furthermore, the α-protons can be abstracted to form an enolate, enabling alkylation at the C3 position, although this is less common due to the steric hindrance from the gem-dimethyl groups.

In the synthesis of natural and non-natural terpenoid products, ethyl 4-bromo-2,2-dimethylbutanoate has been used as a key building block. uni-hannover.de One synthetic strategy involved the deprotonation of ethyl isobutyrate with lithium diisopropylamide (LDA) followed by alkylation to prepare the target molecule, demonstrating its role in constructing more complex carbon skeletons. uni-hannover.de A notable reaction involves its intramolecular cyclization. When treated with a strong base like LDA, the compound can form an enolate that, instead of reacting with an external electrophile, undergoes an internal nucleophilic attack, displacing the bromide to form a cyclobutanone (B123998) derivative. In one documented instance, an attempted alkylation led to the formation of a lactone as the major product. uni-hannover.de

| Reactant | Reagents/Conditions | Product | Yield | Ref |

| Ethyl isobutyrate | 1) LDA, THF, -78°C; 2) 1,2-dibromoethane (B42909) | Ethyl 4-bromo-2,2-dimethylbutanoate | - | uni-hannover.de |

| Ethyl 4-bromo-2,2-dimethylbutanoate | LDA, -78 °C | Lactone (via intramolecular cyclization) | Moderate | uni-hannover.de |

Table 1: Synthesis and reaction of Ethyl 4-bromo-2,2-dimethylbutanoate as a precursor.

The structure of ethyl 4-bromo-2,2-dimethylbutanoate is well-suited for the synthesis of various heterocyclic compounds, particularly five-membered rings like lactams (pyrrolidinones) and lactones.

Pyrrolidinones (Lactams): The compound can serve as a precursor to N-substituted pyrrolidinones. This typically involves a two-step process where the terminal bromide is first displaced by a primary amine (R-NH₂). The resulting amino-ester intermediate can then be induced to cyclize, often under thermal conditions or with base catalysis, to form the five-membered lactam ring with the expulsion of ethanol (B145695).

Lactones: As demonstrated in synthetic studies, the compound can undergo intramolecular cyclization to form a five-membered γ-lactone. uni-hannover.de This reaction highlights the utility of the bromo-ester in forming cyclic structures through internal displacement.

The synthesis of other specified heterocycles is less direct. The construction of benzoxazines typically proceeds via the condensation of a phenol, a primary amine, and formaldehyde (B43269) and does not commonly involve haloester building blocks. researchgate.netgoogle.com Similarly, the synthesis of ε-sultams (seven-membered cyclic sulfonamides) involves specific strategies like ring-closing metathesis or intramolecular cyclization of long-chain amino sulfonamides. organic-chemistry.orgresearchgate.net While the bromoalkyl group of ethyl 4-bromo-2,2-dimethylbutanoate could theoretically be used to alkylate a sulfonamide as an initial step, direct application for ε-sultam synthesis is not prominently featured in the literature.

| Target Heterocycle | Synthetic Approach | Intermediate | Ref |

| Pyrrolidinone | 1) Reaction with primary amine; 2) Intramolecular cyclization | Ethyl 4-(alkylamino)-2,2-dimethylbutanoate | - |

| γ-Lactone | Intramolecular cyclization via enolate formation | Enolate of Ethyl 4-bromo-2,2-dimethylbutanoate | uni-hannover.de |

Table 2: Application in Heterocyclic Synthesis.

Chirality and Stereoselective Synthesis

Ethyl 4-bromo-2,2-dimethylbutanoate is an achiral molecule. The carbon atom at the C2 position, which is often a stereocenter in similar butanoate derivatives, is substituted with two identical methyl groups, precluding the existence of stereoisomers.

Consequently, the compound itself cannot be resolved or used as a chiral auxiliary. However, its utility in stereoselective synthesis would depend on its reaction with a chiral substrate. For instance, the alkylation of a chiral enolate or a chiral amine with ethyl 4-bromo-2,2-dimethylbutanoate could proceed with diastereoselectivity, controlled by the stereochemistry of the reaction partner. In such cases, the achiral bromoester acts as an electrophilic building block introduced into a chiral environment. There are currently no prominent, documented examples of its specific use in high-stakes stereoselective synthesis in the reviewed literature.

Linker Chemistry and Scaffold Functionalization

The bifunctional nature of ethyl 4-bromo-2,2-dimethylbutanoate makes it an effective tool for linker chemistry and the functionalization of molecular scaffolds. The ester and bromide functionalities can be addressed with orthogonal reactions, allowing for stepwise conjugation.

Ester as an attachment point: The ester can be hydrolyzed to a carboxylic acid, which can then be coupled to an amine or alcohol on a parent scaffold using standard peptide coupling reagents. The terminal bromide remains available for subsequent modification.

Bromide as an attachment point: The bromide can be displaced by a nucleophile (e.g., a thiol, amine, or phenoxide) present on a core scaffold. This attaches the 2,2-dimethyl-4-ethoxycarbonylbutyl chain to the molecule, introducing a new functional handle (the ester) for further elaboration.

This building block has been identified in patent literature as a reactant in the synthesis of complex platinum(II) compounds intended for therapeutic use, underscoring its role in constructing larger, functional molecules. google.com Its application in the synthesis of terpenoid natural products further illustrates its utility in adding a specific carbon framework to a developing molecular structure. uni-hannover.de The gem-dimethyl group provides steric bulk and can influence the conformational properties of the resulting linker, potentially holding attached moieties in a more rigid orientation.

| Application Area | Role of Compound | Example Context | Ref |

| Natural Product Synthesis | Building Block | Introduction of a C6 chain in terpenoid synthesis. | uni-hannover.de |

| Medicinal Chemistry | Reactant/Linker | Synthesis of complex platinum(II) compounds. | google.com |

Table 3: Use in Linker and Scaffold Applications.

Spectroscopic Characterization and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of a compound by providing information about the chemical environment of individual atoms. For Ethyl 4-bromo-2,2-dimethylbutanoate, both ¹H NMR and ¹³C NMR would be employed.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule.

Ethyl group protons: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-OCH₂-) would be anticipated.

Dimethyl group protons: A singlet for the six equivalent protons of the two methyl groups at the C2 position.

Methylene protons adjacent to bromine: A triplet for the two protons on the carbon atom bonded to the bromine atom (C4).

Methylene protons at C3: A triplet for the two protons on the carbon atom adjacent to both the C4 and C2 carbons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the different carbon environments within the molecule.

Carbonyl carbon: A signal in the downfield region, characteristic of an ester carbonyl group.

Quaternary carbon: A signal for the C2 carbon atom bonded to the two methyl groups.

Methylene carbons: Distinct signals for the C3 and C4 methylene carbons, with the C4 carbon signal being influenced by the attached bromine atom.

Ethyl group carbons: Two signals corresponding to the methylene and methyl carbons of the ethyl group.

Dimethyl group carbons: A single signal for the two equivalent methyl carbons at the C2 position.

A hypothetical ¹H NMR data table is presented below based on the expected chemical shifts for a molecule with this structure.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -OCH₂CH₃ | ~1.25 | Triplet | 3H |

| -C(CH₃)₂ | ~1.20 | Singlet | 6H |

| -CH₂CH₂Br | ~2.00 | Triplet | 2H |

| -CH₂Br | ~3.40 | Triplet | 2H |

| -OCH₂CH₃ | ~4.15 | Quartet | 2H |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of Ethyl 4-bromo-2,2-dimethylbutanoate, the molecular ion peak [M]⁺ would be expected. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Fragmentation patterns would also be observed, providing further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and rearrangements such as the McLafferty rearrangement.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Ethyl 4-bromo-2,2-dimethylbutanoate would be expected to show characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H stretching (alkane) | 2850-3000 |

| C=O stretching (ester) | ~1735 |

| C-O stretching (ester) | 1150-1250 |

| C-Br stretching | 500-600 |

Chromatographic Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography, Liquid Chromatography-Mass Spectrometry)

Chromatographic techniques are essential for the separation and purification of compounds, as well as for assessing their purity.

Gas Chromatography (GC): GC can be used to separate volatile compounds. For Ethyl 4-bromo-2,2-dimethylbutanoate, GC would be suitable for determining its purity by showing a single major peak under optimized conditions. The retention time would be a characteristic property of the compound on a specific GC column and under defined temperature programming.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and analysis of a wide range of compounds. For Ethyl 4-bromo-2,2-dimethylbutanoate, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The retention time and peak purity would be key parameters for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the detection power of mass spectrometry. LC-MS would allow for the confirmation of the molecular weight of the compound corresponding to the HPLC peak, providing a high degree of confidence in its identification. BLD Pharm indicates the availability of LC-MS data for this compound, which would be invaluable for its characterization. bldpharm.com

Theoretical and Computational Investigations of Brominated Butanoates

Quantum Chemical Calculations (e.g., Density Functional Theory studies for reaction mechanisms and energetics)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules and predicting their reactivity. These studies can map out entire reaction pathways, identify transition states, and calculate the energy barriers associated with chemical transformations.

While specific DFT studies on ethyl 4-bromo-2,2-dimethylbutanoate are not prevalent in published literature, the methodology is widely applied to similar chemical systems. For instance, DFT calculations are used to investigate the mechanisms of reactions involving organobromides. Such studies can determine activation energies for different potential pathways, such as nucleophilic substitution at the carbon bearing the bromine atom. researchgate.net DFT can also be employed to analyze the energetics of adsorption on catalyst surfaces or to compare the feasibility of different reaction mechanisms, such as stepwise versus one-step (associative) pathways. researchgate.net

In the context of a related compound, DFT calculations have been used to explore reaction mechanisms, revealing that energy barriers for certain bond cleavages are significantly lower in one proposed mechanism over another, thereby favoring a specific reaction route. researchgate.net For a molecule like ethyl 4-bromo-2,2-dimethylbutanoate, DFT could be used to model its reactions, providing data on the following:

Activation Energies (Ea): Calculating the energy required for reactions, such as substitution of the bromine atom.

Reaction Enthalpies (ΔH): Determining whether a reaction is exothermic or endothermic.

Charge Distribution: Analyzing the partial charges on atoms to predict sites susceptible to nucleophilic or electrophilic attack.

These computational insights are crucial for optimizing reaction conditions and predicting the products of unknown reactions.

Structure-Reactivity Relationship Studies

The structure of ethyl 4-bromo-2,2-dimethylbutanoate dictates its chemical reactivity. Key structural features include the primary alkyl bromide, the sterically hindered quaternary carbon at the α-position (C2), and the ethyl ester group.

The Bromine Atom: The C-Br bond is polarized, with the bromine atom being a good leaving group. This makes the C4 carbon an electrophilic center, susceptible to nucleophilic substitution (SN2) reactions.

Ester Group: The carbonyl group of the ester can influence the molecule's reactivity, though its electronic effect is somewhat insulated from the C4-Br group by the intervening saturated carbons.

Studies on similar brominated esters, such as ethyl 4-bromo-2-ethoxycarbonyl-2-pentenoate, show that they readily react with nucleophiles like sodium phenylthiolate and morpholine (B109124) via substitution. researchgate.net However, with other reagents like potassium cyanide, Michael addition followed by cyclization can occur, demonstrating how the choice of nucleophile can exploit different reactive sites within the molecule. researchgate.net For ethyl 4-bromo-2,2-dimethylbutanoate, its reactivity would primarily be centered on substitution reactions at the C4 position.

Molecular Modeling and Conformational Analysis

Molecular modeling allows for the visualization and analysis of the three-dimensional structure of ethyl 4-bromo-2,2-dimethylbutanoate. Conformational analysis, a subset of molecular modeling, involves identifying the most stable spatial arrangements (conformations) of the molecule by calculating the potential energy associated with rotations around its single bonds.

Table 1: Predicted Molecular Properties and Descriptors for Ethyl 4-bromo-2,2-dimethylbutanoate

| Property/Descriptor | Predicted Value | Method/Source |

|---|---|---|

| Molecular Formula | C₈H₁₅BrO₂ | - |

| Molecular Weight | 223.11 g/mol | - |

| XLogP | 2.1 | Predicted |

| Monoisotopic Mass | 222.02554 Da | Predicted |

| [M+H]⁺ Collision Cross Section | 144.7 Ų | Predicted using CCSbase |

| [M+Na]⁺ Collision Cross Section | 155.1 Ų | Predicted using CCSbase |

| [M-H]⁻ Collision Cross Section | 147.8 Ų | Predicted using CCSbase |

Data sourced from computational predictions available in public databases. uni.lubldpharm.com

These predicted values, such as the partition coefficient (XLogP) and collision cross-section (CCS), are derived from the molecule's modeled structure and are useful in predicting its behavior in various environments, such as its passage through biological membranes or its interaction with other molecules.

Quantitative Structure-Property Relationship (QSPR) Modeling of Related Structures

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate variations in the chemical structure of a series of compounds with changes in their physicochemical or biological properties. nih.govnih.gov These models take the form of a mathematical equation that can be used to predict the properties of new or untested compounds.

For brominated compounds, QSPR models have been successfully developed to predict properties like endocrine-disrupting potential and binding affinities. nih.govnih.gov The process involves:

Data Collection: Assembling a dataset of related compounds with experimentally measured properties.

Descriptor Calculation: Calculating a large number of numerical descriptors for each molecule that encode its structural, steric, electronic, and lipophilic features.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) to find the best correlation between a small subset of descriptors and the property of interest. mdpi.com

Validation: Rigorously testing the model's predictive power using internal (e.g., leave-one-out cross-validation) and external validation sets. nih.gov

Studies have shown that properties of halogenated compounds can often be predicted using a combination of key molecular descriptors. nih.govmdpi.com

Table 2: Common Molecular Descriptors Used in QSPR Models for Related Organic Compounds

| Descriptor Type | Example Descriptors | Relevance |

|---|---|---|

| Lipophilicity | LogP, ALogP | Describes partitioning between aqueous and lipid phases. nih.gov |

| Electronic | Electron Affinity, Ionization Potential | Relates to the molecule's ability to accept or donate electrons. nih.gov |

| Steric/Topological | Molecular Weight, Molar Volume | Describes the size and shape of the molecule. mdpi.com |

| Hydrogen Bonding | Surface area of H-bond acceptors/donors | Quantifies the potential for hydrogen bonding interactions. nih.gov |

| Polarizability | apol, bpol | Measures the deformability of the electron cloud. mdpi.compucrs.br |

By developing a QSPR model for a class of brominated butanoates, one could predict various properties for ethyl 4-bromo-2,2-dimethylbutanoate, such as its boiling point, solubility, or a specific biological activity, based solely on its calculated molecular descriptors.

Table of Compounds Mentioned

| Compound Name |

|---|

| Ethyl 4-bromo-2,2-dimethylbutanoate |

| Ethyl 4-bromo-2-ethoxycarbonyl-2-pentenoate |

| Sodium phenylthiolate |

| Morpholine |

Q & A

Q. What are the common synthetic routes for preparing Ethyl 4-bromo-2,2-dimethylbutanoate, and how are reaction conditions optimized?

Ethyl 4-bromo-2,2-dimethylbutanoate is synthesized via alkylation of lactones or ester intermediates. A validated method involves converting α,α-dimethyl-γ-butyrolactone to methyl 4-bromo-2,2-dimethylbutanoate using hydrobromic acid (HBr) under reflux, followed by transesterification with ethanol to yield the ethyl ester . Optimization focuses on:

- Temperature control : Alkylation with NaH in DMF requires temperatures below −20°C to minimize side reactions.

- Base selection : NaH ensures deprotonation of sulfonamides for efficient nucleophilic substitution.

- Solvent effects : Polar aprotic solvents like DMF enhance reaction rates by stabilizing intermediates.

Yield improvements (up to 75%) are achieved by stepwise cooling during cyclization to form ε-sultams .

Q. How can researchers characterize the purity and structural integrity of Ethyl 4-bromo-2,2-dimethylbutanoate?

Key characterization methods include:

- Gas Chromatography (GC) : Quantifies purity (>97%) by comparing retention times with standards .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester group (δ ~4.1 ppm for ethyl CH₂) and quaternary carbons (δ ~40 ppm for dimethyl groups) .

- Mass Spectrometry (MS) : Molecular ion peaks (m/z ~223 for [M+H]⁺) validate the molecular weight .

- Optical Rotation : For chiral analogs, polarimetry ensures enantiomeric purity (e.g., +285° to +298° for related esters) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution or branching) impact the reactivity of Ethyl 4-bromo-2,2-dimethylbutanoate in nucleophilic substitutions?

The bromine atom at C4 and steric hindrance from dimethyl groups at C2 significantly influence reactivity:

- Electrophilicity : The electron-withdrawing bromine enhances electrophilic character at C4, favoring SN2 reactions with sulfonamides or amines .

- Steric Effects : Dimethyl groups at C2 hinder backside attack, reducing SN2 efficiency but promoting elimination if bases like t-BuOK are used .

Comparative studies with analogs (e.g., Ethyl 4-bromo-2-methylbutanoate) show reduced yields (≤60%) due to increased steric bulk .

Q. What experimental strategies resolve contradictions in alkylation yields reported for Ethyl 4-bromo-2,2-dimethylbutanoate?

Yield discrepancies often arise from:

- Moisture Sensitivity : NaH and DMF require anhydrous conditions; traces of water degrade the base, lowering yields .

- Temperature Gradients : Rapid cooling (−10°C) during cyclization prevents byproduct formation (e.g., elimination products) .

- Workup Procedures : Acidic quenching (pH 2–3) improves isolation of sulfonamide intermediates .

Controlled studies with inert atmospheres (N₂/Ar) and calibrated thermometers are recommended for reproducibility.

Q. How can researchers mitigate hazards associated with handling Ethyl 4-bromo-2,2-dimethylbutanoate in laboratory settings?

Safety protocols include:

- Storage : Store at 0–6°C in airtight containers to prevent degradation .

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid skin contact and inhalation .

- Emergency Measures : Immediate ethanol rinsing for spills and access to eyewash stations .

Risk assessments should align with GHS guidelines (e.g., H315 for skin irritation) .

Methodological Challenges

Q. What are the limitations of using Ethyl 4-bromo-2,2-dimethylbutanoate in multicomponent reactions (MCRs)?

Challenges include:

- Competing Reactivity : The ester group may undergo hydrolysis under acidic/basic MCR conditions, requiring pH-neutral catalysts .

- Steric Hindrance : Bulky dimethyl groups limit accessibility for large nucleophiles (e.g., arylboronic acids) .

Alternative approaches, such as pre-functionalized sulfonamides, improve regioselectivity in MCRs .

Q. How do solvent polarity and proticity affect the stability of Ethyl 4-bromo-2,2-dimethylbutanoate during long-term storage?

- Polar Aprotic Solvents : DMSO or DMF stabilize the ester via dipole interactions but may accelerate bromine dissociation at >25°C .

- Protic Solvents : Ethanol or water induce hydrolysis; stability tests show <5% degradation after 6 months in dry hexane .

Accelerated aging studies (40°C/75% RH) are advised for shelf-life determination .

Data Analysis & Reproducibility

Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR splitting patterns) for Ethyl 4-bromo-2,2-dimethylbutanoate derivatives?

Q. What statistical methods validate reproducibility in synthetic protocols involving Ethyl 4-bromo-2,2-dimethylbutanoate?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.